3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide
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Overview
Description
3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group with a cyclopentylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment for precise temperature control, efficient mixing, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(12-15-26(24,25)19-8-2-1-3-9-19)21-16-17-10-13-22(14-11-17)18-6-4-5-7-18/h1-3,8-9,17-18H,4-7,10-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZHMDJFPSXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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